molecular formula C19H18F2N4O3 B13355828 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Cat. No.: B13355828
M. Wt: 388.4 g/mol
InChI Key: KIWINHVVYMEIQW-UHFFFAOYSA-N
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Description

The compound 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one is a synthetic molecule known for its potent inhibitory effects on fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). This compound is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one involves multiple steps, starting with the preparation of the core tricyclic structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding sites of the FGFRs, where the compound binds and prevents phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one
  • 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-4,7-dihydropyrrolo[4,5]pyrido[1,2-d]pyrimidin-2-one

Uniqueness

The uniqueness of 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one lies in its specific inhibitory action on FGFRs, making it a valuable compound for targeted cancer therapy. Its structural features, such as the difluoro and dimethoxy groups, contribute to its high binding affinity and selectivity .

Properties

Molecular Formula

C19H18F2N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

InChI

InChI=1S/C19H18F2N4O3/c1-4-24-16-10(8-23-18-11(16)5-6-22-18)9-25(19(24)26)17-14(20)12(27-2)7-13(28-3)15(17)21/h5-8H,4,9H2,1-3H3,(H,22,23)

InChI Key

KIWINHVVYMEIQW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C=CNC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F

Origin of Product

United States

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